

# **Application Notes and Protocols for EPZ030456** (GSK3368715) in Xenograft Models of Cancer

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

**EPZ030456**, also known as GSK3368715 and EPZ019997, is a potent and orally bioavailable small molecule inhibitor of Protein Arginine Methyltransferase 1 (PRMT1).[1][2] PRMT1 is the primary enzyme responsible for asymmetric dimethylation of arginine residues on histone and non-histone proteins, playing a crucial role in the regulation of gene expression, cellular signaling, and protein function.[2][3] Dysregulation and overexpression of PRMT1 have been implicated in the pathogenesis of various solid and hematopoietic cancers, making it an attractive therapeutic target.[1][2] These application notes provide a comprehensive overview of the use of **EPZ030456** (GSK3368715) in preclinical xenograft models of cancer, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols.

## **Mechanism of Action**

**EPZ030456** (GSK3368715) is a reversible and S-adenosyl-L-methionine (SAM)-uncompetitive inhibitor of Type I PRMTs, with high potency for PRMT1.[2][4] By binding to the substrate-binding pocket of PRMT1, it prevents the transfer of methyl groups from SAM to arginine residues on substrate proteins.[3][4] This inhibition leads to a global reduction in asymmetric dimethylarginine (ADMA) levels and a corresponding increase in monomethylarginine (MMA) and symmetric dimethylarginine (SDMA).[5] The anti-tumor effects of **EPZ030456** (GSK3368715) are mediated through the modulation of key signaling pathways and cellular processes that are often dysregulated in cancer.[2]



# Signaling Pathways Modulated by EPZ030456 (GSK3368715)

Inhibition of PRMT1 by **EPZ030456** (GSK3368715) impacts several critical signaling pathways involved in cancer progression.









Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Facebook [cancer.gov]
- 2. benchchem.com [benchchem.com]
- 3. Protein Arginine Methyltransferase 1: A Multi-Purpose Player in the Development of Cancer and Metabolic Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phase 1 study of GSK3368715, a type I PRMT inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cancer-research-network.com [cancer-research-network.com]
- To cite this document: BenchChem. [Application Notes and Protocols for EPZ030456
  (GSK3368715) in Xenograft Models of Cancer]. BenchChem, [2025]. [Online PDF]. Available
  at: [https://www.benchchem.com/product/b15585474#using-epz030456-in-xenograft-models of-cancer]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com